3-Iodothiobenzamide, commonly referred to as 3-iodothyronamine (3-T1AM), is a thyroid hormone-derived metabolite that has garnered significant attention due to its profound effects on energy metabolism and potential as an anti-obesity drug. Since its discovery, research has focused on elucidating its molecular targets, signaling pathways, and physiological impacts, particularly in relation to metabolic syndrome and energy homeostasis3.
The mechanism of action of 3-T1AM involves several signaling pathways and receptor targets. One such target is the trace amine-associated receptor (TAAR) 1, a G protein-coupled receptor known to be affected by 3-T1AM. Despite this interaction, effects of 3-T1AM persist even in the absence of TAAR1, suggesting the involvement of other receptors1. Recent studies have identified the human TAAR5 as a potential target for 3-T1AM, with evidence showing that 3-T1AM application results in a significant reduction in basal IP3 formation and MAP kinase signaling pathways at this receptor. However, it does not mediate Gs signaling effects as observed for TAAR1, indicating a complex and multifaceted mechanism of action that may vary between species1.
3-T1AM has been highlighted as a promising candidate for the treatment of metabolic syndrome due to its signaling actions that impact energy metabolism. It has been shown to have anti-obesity effects in experimental models, suggesting its potential therapeutic applications in metabolic disturbances. The review of its properties, including its genomic and non-genomic effects, underscores the relevance of 3-T1AM in the regulation of energy homeostasis3.
Another significant application of 3-T1AM is in the field of thermoregulation. It induces severe hypothermia in mice through peripheral vasodilation and subsequent heat loss, primarily over the tail surface. This effect is intensified by hypomotility and a lack of brown adipose tissue activation. Interestingly, the vasodilation does not appear to be a direct effect of 3-T1AM on blood vessels but rather is mediated through a hypothalamic signaling pathway, suggesting a central role in body temperature regulation2.
The development of 3-T1AM analogs has opened new avenues for treating not only metabolic disorders but also neurodegenerative diseases. By exploiting the physiological roles of TAAR1-mediated effects and the signaling mechanisms of 3-T1AM, researchers aim to design novel pharmacological agents that could potentially address the complex interplay between metabolic and neurodegenerative processes3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: